molecular formula C28H22O2S2 B5294849 2,2'-[4,4'-biphenyldiylbis(thio)]bis(1-phenylethanone)

2,2'-[4,4'-biphenyldiylbis(thio)]bis(1-phenylethanone)

Cat. No. B5294849
M. Wt: 454.6 g/mol
InChI Key: OMFQBUBYEUTXJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-[4,4'-biphenyldiylbis(thio)]bis(1-phenylethanone), commonly known as BPE, is a compound that has gained significant attention in the field of scientific research due to its unique properties. BPE is a yellow crystalline solid that is soluble in organic solvents such as chloroform and methanol. This compound is widely used in various research areas, including organic chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of BPE is not well understood. However, it is believed that BPE interacts with proteins and nucleic acids through non-covalent interactions, such as hydrogen bonding and van der Waals forces. This interaction results in a change in the fluorescence properties of BPE, allowing it to be used as a fluorescent probe.
Biochemical and Physiological Effects
BPE has no known biochemical or physiological effects in humans. However, it has been shown to exhibit antimicrobial activity against various microorganisms, including bacteria and fungi.

Advantages and Limitations for Lab Experiments

BPE has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, BPE has a high fluorescence quantum yield, making it an excellent fluorescent probe. However, BPE has some limitations, including its low solubility in water and its sensitivity to pH changes.

Future Directions

There are several future directions for the use of BPE in scientific research. One potential application is the development of new fluorescent probes for the detection of specific proteins and nucleic acids. Additionally, BPE could be used as a building block for the synthesis of new materials with unique properties. Finally, further research could be conducted to understand the mechanism of action of BPE and its potential applications in medicine and biotechnology.
Conclusion
In conclusion, BPE is a unique compound with several potential applications in scientific research. Its fluorescent properties and stability make it an excellent tool for the detection of proteins and nucleic acids. Additionally, BPE has potential applications in the development of new materials and in the field of biotechnology. Further research is needed to fully understand the mechanism of action of BPE and its potential applications.

Synthesis Methods

BPE can be synthesized through the reaction of 4,4'-dibromobiphenyl with thiourea and phenacyl bromide. This reaction yields BPE as a yellow crystalline solid with a yield of approximately 70%.

Scientific Research Applications

BPE has been extensively used in scientific research due to its unique properties. This compound is used as a fluorescent probe for the detection of proteins and nucleic acids. BPE has also been used as a building block for the synthesis of various organic compounds. Additionally, BPE has been used in the development of new materials, including liquid crystals and polymers.

properties

IUPAC Name

2-[4-(4-phenacylsulfanylphenyl)phenyl]sulfanyl-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22O2S2/c29-27(23-7-3-1-4-8-23)19-31-25-15-11-21(12-16-25)22-13-17-26(18-14-22)32-20-28(30)24-9-5-2-6-10-24/h1-18H,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFQBUBYEUTXJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=CC=C(C=C2)C3=CC=C(C=C3)SCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Bis(phenacylthio)biphenyl

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